5-(2,4-Dimethylphenyl)-6-hydroxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the 6th position and a 2,4-dimethylphenyl group at the 5th position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)-6-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylboronic acid and 6-bromonicotinic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-dimethylphenylboronic acid with 6-bromonicotinic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-(2,4-Dimethylphenyl)-6-ketonicotinic acid, while reduction can produce 5-(2,4-Dimethylphenyl)-6-aminonicotinic acid .
Scientific Research Applications
5-(2,4-Dimethylphenyl)-6-hydroxynicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dimethylphenyl)-6-methoxynicotinic acid
- 5-(2,4-Dimethylphenyl)-6-aminonicotinic acid
- 5-(2,4-Dimethylphenyl)-6-bromonicotinic acid
Uniqueness
5-(2,4-Dimethylphenyl)-6-hydroxynicotinic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents at the 6th position .
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-3-4-11(9(2)5-8)12-6-10(14(17)18)7-15-13(12)16/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODYXWVCPAUKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CNC2=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687075 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-89-8 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.